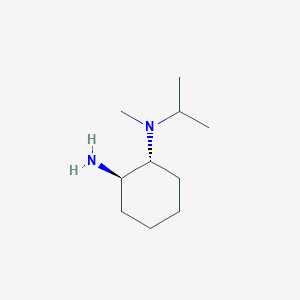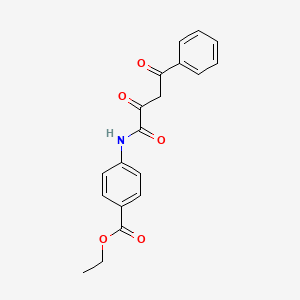
Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes both ester and amide functional groups, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate involves a three-component Biginelli reaction. This reaction typically includes this compound, an aromatic aldehyde, and thiourea in acetic acid with sodium acetate as a catalyst . The reaction proceeds under reflux conditions for 7–30 minutes, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Biginelli reaction provides a scalable route for its synthesis. The use of common reagents and mild reaction conditions makes this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester and amide groups.
Cyclization Reactions: It can form pyrimidine derivatives through cyclization with aromatic aldehydes and thiourea.
Common Reagents and Conditions
Reagents: Aromatic aldehydes, thiourea, sodium acetate, acetic acid.
Conditions: Reflux in acetic acid for 7–30 minutes.
Major Products
The major products formed from these reactions include ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates .
Applications De Recherche Scientifique
Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate has several applications in scientific research:
Chemistry: Used as a starting material for synthesizing various pyrimidine derivatives.
Medicine: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action for ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate involves its interaction with molecular targets through its ester and amide groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-phenyl-2,4-dioxobutanoate: Shares a similar ester structure but lacks the amide group.
Methyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of ester and amide functional groups, which allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
638212-53-0 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
ethyl 4-[(2,4-dioxo-4-phenylbutanoyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO5/c1-2-25-19(24)14-8-10-15(11-9-14)20-18(23)17(22)12-16(21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23) |
Clé InChI |
LWPARVZTRVGYQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12578619.png)
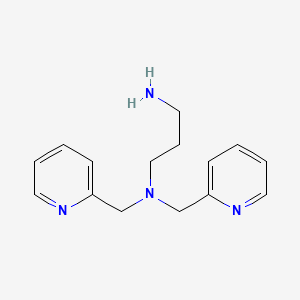

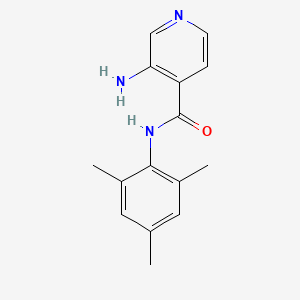

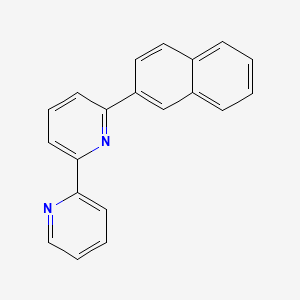
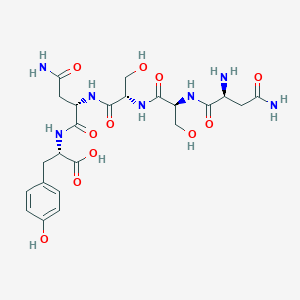
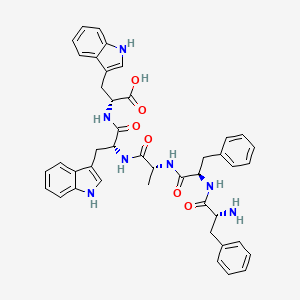
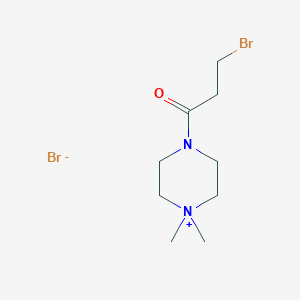
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)
![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)
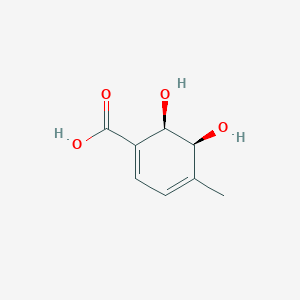
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
